Azide Group Multiplicity: Enabling Dual Functionalization vs. Single Site Limitation
Methyl 4-azido-2-(2-azidoethyl)butanoate possesses two azide functional groups per molecule, enabling dual functionalization, whereas the closest mono-azide analog, methyl 4-azidobutanoate, contains only one azide group and is limited to single functionalization events .
| Evidence Dimension | Number of reactive azide handles |
|---|---|
| Target Compound Data | 2 azide groups per molecule (molecular formula C₇H₁₂N₆O₂) |
| Comparator Or Baseline | 1 azide group per molecule (methyl 4-azidobutanoate, C₅H₉N₃O₂, CAS 87517-47-3) |
| Quantified Difference | 2:1 azide group stoichiometry; target compound provides exactly double the reactive sites per unit of molar quantity procured. |
| Conditions | Intrinsic molecular property derived from chemical structure; independent of assay conditions. |
Why This Matters
For procurement, this directly translates to half the molar quantity required for equimolar azide loading, and enables branching or tandem conjugation architectures impossible with mono-azide building blocks.
